1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol
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Overview
Description
1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of trifluoromethyl, phenyl, and hydroxyl groups attached to a butynyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with suitable reagents. One common method includes the use of diphenyldiazomethane in ethyl ether at room temperature. This reaction proceeds through a [3+2]-cycloaddition followed by a [3+6]-cycloaddition, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale reactions, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the phenyl and hydroxyl groups contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but with a different substitution pattern.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of the target compound.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethylated compound with distinct properties.
Uniqueness
1,1,1-Trifluoro-2-methyl-4-phenylbut-3-yn-2-ol is unique due to its combination of trifluoromethyl, phenyl, and hydroxyl groups, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
Properties
CAS No. |
114389-74-1 |
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Molecular Formula |
C11H9F3O |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-methyl-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H9F3O/c1-10(15,11(12,13)14)8-7-9-5-3-2-4-6-9/h2-6,15H,1H3 |
InChI Key |
XJHXWLPXCRFCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C(F)(F)F)O |
Origin of Product |
United States |
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